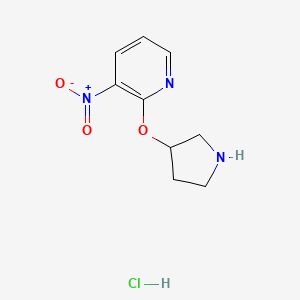

3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

CAS No.:

Cat. No.: VC18710779

Molecular Formula: C9H12ClN3O3

Molecular Weight: 245.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12ClN3O3 |

|---|---|

| Molecular Weight | 245.66 g/mol |

| IUPAC Name | 3-nitro-2-pyrrolidin-3-yloxypyridine;hydrochloride |

| Standard InChI | InChI=1S/C9H11N3O3.ClH/c13-12(14)8-2-1-4-11-9(8)15-7-3-5-10-6-7;/h1-2,4,7,10H,3,5-6H2;1H |

| Standard InChI Key | BIRWQHLYSQIAQQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCC1OC2=C(C=CC=N2)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 3-nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is C₁₀H₁₄ClN₃O₃, derived from the substitution of a pyrrolidin-3-yloxy group (-O-C₅H₈N) and a nitro group (-NO₂) on the pyridine ring, with a hydrochloride counterion. The molecular weight is 275.70 g/mol, calculated as follows:

-

Carbon (C): 12.01 × 10 = 120.10

-

Hydrogen (H): 1.01 × 14 = 14.14

-

Chlorine (Cl): 35.45 × 1 = 35.45

-

Nitrogen (N): 14.01 × 3 = 42.03

-

Oxygen (O): 16.00 × 3 = 48.00

Total: 120.10 + 14.14 + 35.45 + 42.03 + 48.00 = 275.72 g/mol (theoretical).

Structural Elucidation

The pyridine ring’s 2-position is occupied by an ether linkage to pyrrolidine, a five-membered secondary amine. The nitro group at the 3-position introduces strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution and reduction reactions. The hydrochloride salt enhances solubility in polar solvents compared to the free base.

Key Spectral Data (Theoretical)

-

IR (KBr):

-

N-H stretch (pyrrolidine): ~3300 cm⁻¹

-

C-O-C (ether): ~1250 cm⁻¹

-

NO₂ asymmetric stretch: ~1520 cm⁻¹

-

-

¹H NMR (D₂O):

-

Pyridine H4 and H5: δ 8.40–8.60 (doublet, J = 5.2 Hz)

-

Pyrrolidine protons: δ 3.20–3.50 (m, 2H, N-CH₂), δ 2.80–3.00 (m, 3H, ring CH₂/CH)

-

-

¹³C NMR:

-

Pyridine C2 (O-linked): ~160 ppm

-

Nitro-substituted C3: ~145 ppm

-

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling. A proposed route involves:

-

Functionalization of 2-chloro-3-nitropyridine:

Reaction with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF) yields the ether intermediate . -

Salt Formation:

Treatment with HCl in ethanol or diethyl ether produces the hydrochloride salt.

Reaction Scheme:

Reactivity Profile

-

Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, forming 3-amino-2-(pyrrolidin-3-yloxy)pyridine, a potential pharmacophore.

-

Ether Cleavage: Strong acids (e.g., HBr/AcOH) may cleave the ether linkage, regenerating 2-chloro-3-nitropyridine.

Physicochemical Properties

Solubility and Stability

-

Solubility: High solubility in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) due to the hydrochloride salt. Limited solubility in nonpolar solvents (logP ≈ 1.2).

-

Stability: Hygroscopic solid; decomposes above 200°C. Sensitive to prolonged light exposure, necessitating storage in amber vials at 2–8°C.

Applications in Medicinal Chemistry

Kinase Inhibition

Structural analogs, such as pyrrolo[2,3-c]pyridine derivatives, exhibit kinase inhibitory activity . The nitro group may coordinate with ATP-binding pockets, while the pyrrolidine oxygen enhances membrane permeability.

Antibacterial Agents

Nitroheterocycles are explored for antibacterial properties. The compound’s nitro group could undergo microbial reduction to generate cytotoxic radicals, disrupting DNA synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume